![molecular formula C12H7FN2OS B1460016 7-(3-フルオロフェニル)チエノ[3,2-d]ピリミジン-4(3H)-オン CAS No. 1031558-69-6](/img/structure/B1460016.png)
7-(3-フルオロフェニル)チエノ[3,2-d]ピリミジン-4(3H)-オン
説明
“7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[3,2-d]pyrimidin-4-ones . These compounds have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . An effective method for accessing novel substituted thieno[3,2-d]pyrimidine-4-carboxylic acids in 63–71% yields has been proposed based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .科学的研究の応用
結核菌bdオキシダーゼ阻害
この化合物は、結核菌のシトクロムbdオキシダーゼ(Cyt-bd)阻害剤として同定されたチエノ[3,2-d]ピリミジン-4-アミンのクラスに属しています . Cyt-bdは、特に細菌内のエネルギー代謝を標的とするという観点から、結核治療における潜在的な薬剤標的です。この酵素の阻害は、結核に対する新しい治療戦略の開発につながる可能性があります。
抗結核剤開発
関連する化合物のクラスであるチエノ[3,2-d]ピリミジン-4(3H)-オンは、結核菌の様々な株に対して顕著な抗菌活性を示しています . これは、私たちの化合物が合成され、潜在的な抗結核剤として評価される可能性があり、この世界的な健康問題に対する闘いに貢献することを示唆しています。
構造活性相関(SAR)研究
この化合物は、チエノ[3,2-d]ピリミジン誘導体の化学構造と生物活性との関係を理解するためのSAR研究に使用できます . これらの研究は、抗菌活性を高めたより強力な誘導体を設計するために不可欠です。
ATP枯渇アッセイ
結核菌の文脈では、チエノ[3,2-d]ピリミジン-4-アミンは、Cyt-bd阻害の有効性を測定するためにATP枯渇アッセイで使用されてきました . このアプリケーションは、細菌のエネルギー代謝を標的とする新しい薬物の可能性を評価するために不可欠です。
非細胞毒性プロファイリング
関連するチエノ[3,2-d]ピリミジン-4(3H)-オンは、4つの異なる細胞株に対して非細胞毒性であることが判明しています . この特性は、安全な医薬品開発にとって不可欠であり、私たちの化合物は細胞毒性が低い可能性もあり、これは医薬品開発において望ましいことです。
生理学的研究のための化学プローブ
この化合物は、様々な生理学的条件下で結核菌Cyt-bdの機能を調べるための化学プローブとして役立ちます . このアプリケーションは、結核菌の生理学および病原性におけるCyt-bdの役割を理解するために重要です。
合成化学研究
チエノ[3,2-d]ピリミジン-4(3H)-オンの合成には、私たちの化合物のために探求および最適化できる新規の合成アプローチが含まれています . この研究は、複雑な分子の構築のための新しい方法と戦略を開発することにより、合成化学の分野に貢献することができます。
薬物併用研究
Cyt-bdは、エネルギー代謝を標的とする薬物併用を開発するという文脈において魅力的な標的であるため、私たちの化合物は、結核菌に対する全体的な有効性を高めるために他の薬物と組み合わせて使用することができます . このアプローチは、結核に対するより効果的な治療レジメンの開発につながる可能性があります。
作用機序
生化学分析
Biochemical Properties
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This interaction is crucial as Cyt-bd is an attractive drug target in the context of developing a drug combination targeting energy metabolism. The compound’s inhibition of Cyt-bd leads to ATP depletion in mycobacterial strains, highlighting its potential as an antimicrobial agent .
Cellular Effects
The effects of 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Mycobacterium tuberculosis, the compound’s inhibition of Cyt-bd disrupts the bacterial energy metabolism, leading to reduced ATP levels and impaired cellular function . This disruption can result in the death of the bacterial cells, making it a promising candidate for antimicrobial therapy.
Molecular Mechanism
At the molecular level, 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytochrome bd oxidase, inhibiting its activity and leading to a decrease in ATP production . This enzyme inhibition is a key aspect of its mechanism of action, as it directly impacts the energy metabolism of the target cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in energy metabolism pathways.
Temporal Effects in Laboratory Settings
The effects of 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one change over time in laboratory settings. Studies have shown that the compound remains stable under various conditions, but its efficacy may decrease over prolonged exposure due to potential degradation . Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound leads to sustained ATP depletion and impaired cellular processes . In vivo studies are needed to further elucidate these temporal effects.
Dosage Effects in Animal Models
The effects of 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytochrome bd oxidase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues and organs . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired antimicrobial activity.
Metabolic Pathways
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its primary interaction is with cytochrome bd oxidase, where it inhibits the enzyme’s activity and disrupts the bacterial energy metabolism This inhibition affects metabolic flux and metabolite levels, leading to reduced ATP production and impaired cellular function
Transport and Distribution
The transport and distribution of 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may vary, with potential accumulation in specific organs or compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can impact its interaction with target biomolecules and its overall efficacy
特性
IUPAC Name |
7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVJCKUNXBWFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


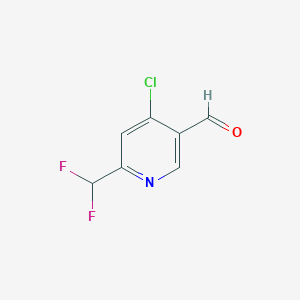
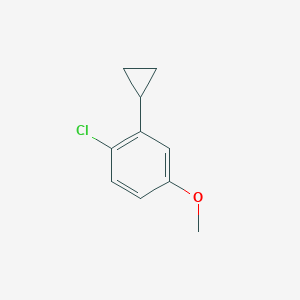
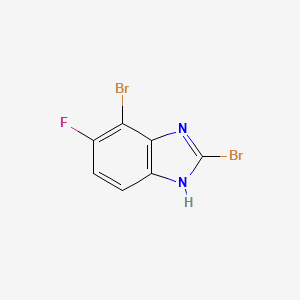
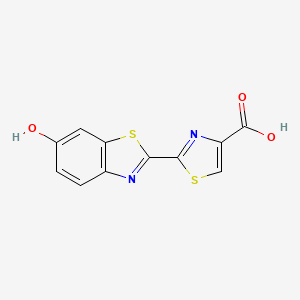
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)
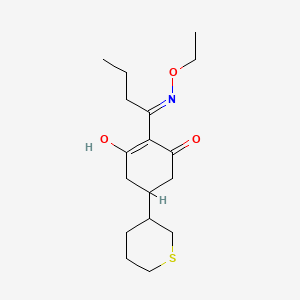
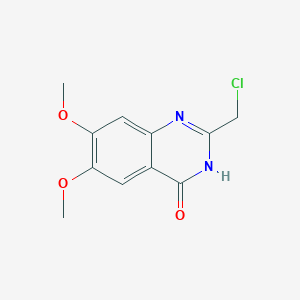
![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)
![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B1459950.png)

![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)

![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)
